molecular formula C12H24N2O3 B6261099 tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate CAS No. 1461708-23-5

tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate

Cat. No.: B6261099
CAS No.: 1461708-23-5
M. Wt: 244.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a useful intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to give the desired carbamate .

Industrial Production Methods

Industrial production methods for carbamates often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate is unique due to its specific structure, which provides a balance of steric hindrance and reactivity. This makes it particularly useful as a protecting group in organic synthesis, allowing for selective reactions and easy deprotection under mild conditions.

Properties

CAS No.

1461708-23-5

Molecular Formula

C12H24N2O3

Molecular Weight

244.3

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.